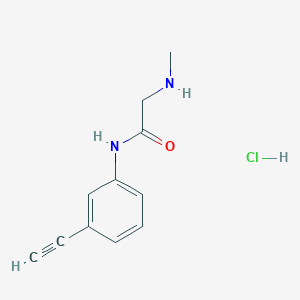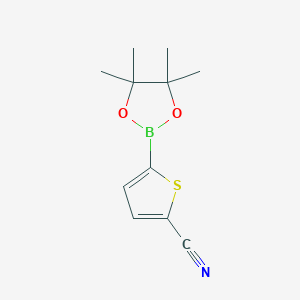![molecular formula C9H13ClN2O2 B1419357 4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine CAS No. 953408-97-4](/img/structure/B1419357.png)
4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine
Übersicht
Beschreibung
“4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine” is a synthetic organic compound that belongs to the class of oxazoline derivatives. It’s also known as CMOM. The molecular formula is C9H13ClN2O2 .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in the literature . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine” includes a morpholine (1,4-oxazinane) motif and a 1,2-oxazol-5-yl group .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions of 1,2-amino alcohols and their derivatives . Specific reactions for the synthesis of “4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine” are not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of “4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine” is indicated as part of its molecular formula, C9H13ClN2O2 . Other specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine and its derivatives have been studied for their potential in antimicrobial and antifungal activities. Research has shown that certain 1,2,4-triazole derivatives, including those with morpholine moieties, possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Another study synthesized morpholine derivatives as potential antimicrobial agents, highlighting the importance of the 1,2,5-thiadiazole moiety in medicinal applications (Mali et al., 2019).
Cancer Research
Compounds containing the morpholine structure have been investigated for their applications in cancer research. A study demonstrated that certain concentrations of a morpholine-containing compound could lead to the regression of tumor cells in Ehrlich’s carcinoma and C-37 sarcoma (Bushuieva et al., 2022).
Neurokinin-1 Receptor Antagonism
A neurokinin-1 receptor antagonist incorporating a morpholine structure was developed for potential use in treating conditions like emesis and depression. This compound was found to be effective in pre-clinical tests relevant to these clinical conditions (Harrison et al., 2001).
Antioxidant Activities
Morpholine derivatives have also been explored for their antioxidant properties. For instance, a study synthesized novel morpholine-containing triazolones and assessed their potential antioxidant capacities, demonstrating significant activity in metal chelating effects (Kol et al., 2016).
Antileishmanial Activity
Research on 1,2,4-triazole derivatives with morpholine revealed their potential antileishmanial activities. These compounds showed considerable antiparasitic effects, particularly against Leishmania infantum promastigots, indicating their potential in treating leishmaniasis (Süleymanoğlu et al., 2018).
Synthesis and Characterization
The synthesis and characterization of morpholine derivatives have been a focus of several studies. These investigations aim to understand the properties of these compounds better and explore their potential applications in various fields of medicine and chemistry (Rao et al., 2014).
Chemical Reactions and Interactions
Various studies have examined the chemical reactions and interactions involving morpholine derivatives. These studies contribute to understanding the chemical properties of these compounds and their potential uses in different scientific applications (Shablykin et al., 2016).
Eigenschaften
IUPAC Name |
4-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-6-8-5-9(14-11-8)7-12-1-3-13-4-2-12/h5H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRKHZMWHFBKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656439 | |
| Record name | 4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine | |
CAS RN |
953408-97-4 | |
| Record name | 4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



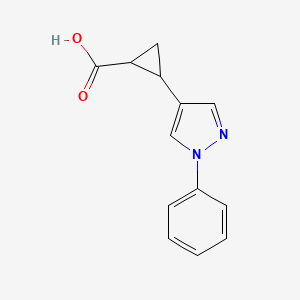
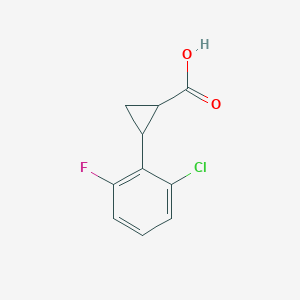
![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)
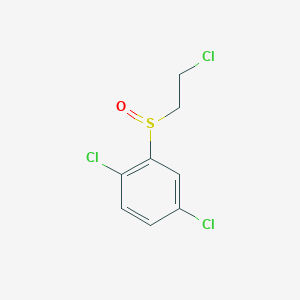
![3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B1419284.png)
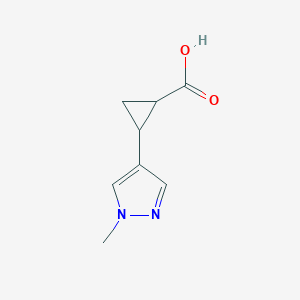
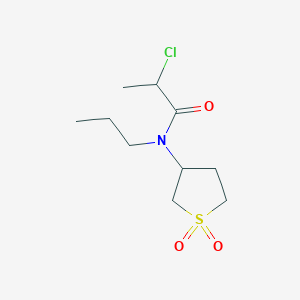
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)
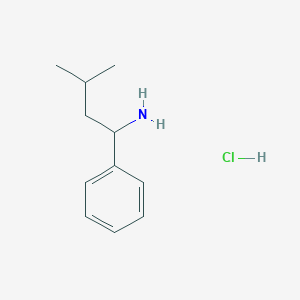
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
